molecular formula C12H15N3O B2882728 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 261349-38-6

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

Katalognummer: B2882728
CAS-Nummer: 261349-38-6
Molekulargewicht: 217.272
InChI-Schlüssel: KZVYJIALRIHGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a tert-butyl group and an aniline group .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “this compound”, often involves reactions with aryl hydrazides . Another method involves a copper (I)-catalyzed synthesis from tertiary amines .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring, a tert-butyl group, and an aniline group . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

  • Synthesis and Antitumor Activity : A study by Maftei et al. (2013) involved the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were tested for antitumor activity against a panel of 11 cell lines, with one compound exhibiting significant potency (Maftei et al., 2013).

Anticancer and Structural Analysis

  • Novel Oxadiazoles for Anticancer Activity : Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. These compounds were assessed for in vitro anticancer activity, revealing potent inhibitory effects against certain cell lines (Maftei et al., 2016).

Synthesis for Biological Evaluation

  • Biological Evaluation of Oxadiazole Derivatives : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities. These compounds showed varying degrees of biological activity (Kavitha et al., 2016).

Urease Inhibition and Binding Analysis

  • Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were potent inhibitors of urease enzyme. These compounds demonstrated competitive inhibition and showed promise as therapeutic agents in drug design programs (Nazir et al., 2018).

Antioxidant Activity

  • Antioxidant Properties of Oxadiazoles : Shakir et al. (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. These compounds were evaluated for their antioxidant properties, with some showing significant free-radical scavenging ability (Shakir et al., 2014).

Antimicrobial Activity

  • Antimicrobial Activity of Oxadiazole Derivatives : Synthesized oxadiazole derivatives were tested for their in vitro antibacterial and antifungal activities, exhibiting moderate to good effectiveness against various strains (Kavitha et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

  • Electron-Transporting Material for OLEDs : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, which exhibited high electron mobility and efficiency as electron transporters and hole/exciton blockers in OLEDs. These materials significantly improved device performance (Shih et al., 2015).

Zukünftige Richtungen

The future directions for research on “3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

Eigenschaften

IUPAC Name

3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYJIALRIHGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261349-38-6
Record name 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.